molecular formula C15H13ClN4O2S B10878713 N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

Cat. No.: B10878713
M. Wt: 348.8 g/mol
InChI Key: ZCWQMDYHADDUCC-UHFFFAOYSA-N
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Description

N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a chlorophenyl group, and a hydrazinylcarbonothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the hydrazine derivative: The initial step involves the reaction of 4-chlorophenylacetic acid with hydrazine hydrate under reflux conditions to form 4-chlorophenylacetyl hydrazine.

    Thiosemicarbazide formation: The hydrazine derivative is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding thiosemicarbazide.

    Cyclization: The thiosemicarbazide is then cyclized with pyridine-3-carboxylic acid chloride under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation, or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(4-bromophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide
  • N-({2-[(4-fluorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide
  • N-({2-[(4-methylphenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

Uniqueness

N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

N-[[[2-(4-chlorophenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2S/c16-12-5-3-10(4-6-12)8-13(21)19-20-15(23)18-14(22)11-2-1-7-17-9-11/h1-7,9H,8H2,(H,19,21)(H2,18,20,22,23)

InChI Key

ZCWQMDYHADDUCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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